(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Overview
Description
“®-1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9BrFN . It is also known by its CAS number 845930-79-2 .
Molecular Structure Analysis
The InChI code for “®-1-(4-Bromo-2-fluorophenyl)ethanamine” is 1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“®-1-(4-Bromo-2-fluorophenyl)ethanamine” has a molecular weight of 218.07 g/mol . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Analytical Characterizations
- Synthesis Approaches : The synthesis of various fluorophenyl compounds, such as (S)-(+)-4-fluorodeprenyl and (R)-(-)-4-fluorodeprenyl, involves processes like the reaction of 4-fluorobenzaldehyde with nitroethane, followed by reduction and alkylation steps (Plenevaux et al., 1990).
- Analytical Characterization : Compounds based on the diarylethylamine template, such as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), have been synthesized and characterized analytically using techniques like mass spectrometry, chromatography, and spectroscopy (Dybek et al., 2019).
Medical and Pharmacological Research
- Antimicrobial and Antifungal Activity : A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from (R)-1-(4-bromo-2-fluorophenyl)ethanamine, demonstrated antibacterial and antifungal activity, comparable or slightly better than certain standard medicines (Pejchal et al., 2015).
- Cancer Treatment : The synthesis of 2-(phenylthio)ethanamine, an intermediate in Bcl-2 inhibitor ABT-263, suggests its potential application in cancer treatment. The synthesis involves a Gabriel reaction starting from 2-phenylthio ethyl bromide (Youjun, 2010).
Material Science
- Optical Detection : A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, was developed for the selective optical detection of Hg2+, indicating potential in sensor technology (Wanichacheva et al., 2009).
- Liquid Crystalline Polyethers : The synthesis of 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane and related compounds is critical in the development of liquid crystallcrystalline polyethers, which have applications in advanced materials science. These compounds exhibit phase transition temperatures and thermodynamic parameters important for the design of responsive materials (Percec & Zuber, 1992).
Biomedical Applications
- HIV and Alzheimer's Disease Research : Compounds like (S)-(–)-1-(4-fluorophenyl)ethanol, derived from this compound, have been used as intermediates in synthesizing antagonists of the CCR5 chemokine receptor, offering potential in HIV infection prevention. Additionally, (R)-(+)-1-(4-fluorophenyl)ethanol is a component in antimalarial drugs and gamma-secretase modulators for treating Alzheimer's disease (ChemChemTech, 2022).
Chemical Synthesis and Catalysis
- Catalysis in Chemical Synthesis : Chiral (pyridyl)imine nickel(ii) complexes based on (R)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine have been used as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities and potential in synthetic organic chemistry (Kumah et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFKIPSXUHGSH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582882 | |
Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845930-79-2 | |
Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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